molecular formula C26H42NO5- B1262599 N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate

N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate

Cat. No. B1262599
M. Wt: 448.6 g/mol
InChI Key: GHCZAUBVMUEKKP-XROMFQGDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glycoursodeoxycholate is a N-acylglycinate that is the conjugate base of glycoursodeoxycholic acid. obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a cholanic acid conjugate anion and a N-acylglycinate. It is a conjugate base of a glycoursodeoxycholic acid.

Scientific Research Applications

Synthesis and Biotransformation Studies

  • The synthesis of coenzyme A esters of similar bile acid compounds has been explored for studying beta-oxidation in bile acid biosynthesis. This involves chemical synthesis methods for studying side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001).

Bile Salt Analysis

  • In-depth analysis of bile salts, including those similar to N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate, has been conducted in various species, providing insights into bile acid composition and biochemical implications (Haslewood, 1971).

Chemical Structure and Dehydration Studies

  • Studies on the chemical structure and dehydration products of similar bile acids offer insights into their chemical behavior and potential applications (Harano et al., 1977).

Supramolecular Architecture

  • Research on the crystal structures of oxo-cholic acids closely related to N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate reveals diverse supramolecular architectures, which are significant for understanding their chemical properties (Bertolasi et al., 2005).

Biliary Bile Acid Metabolism

  • Metabolism studies involving similar bile acids in guinea pigs provide essential information on the biliary bile acid formation and their excretion as conjugates (Kihira & Mosbach, 1978).

Bile Acid Identification in Cholestasis

  • The identification of bile acids, including N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate-like compounds in serum and urine during cholestasis, offers insights into the minor components of bile acid mixtures and their metabolism (Summerfield et al., 1976).

Microbial Biotransformation

  • The biotransformation of similar bile acids by microorganisms, such as Xanthomonas maltophilia, is a crucial area of research for understanding and harnessing their properties for practical applications (Pedrini et al., 2006).

Anodic Electrochemical Oxidation

  • Anodic electrochemical oxidation studies on cholic acid, closely related to N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate, reveal specific oxidation patterns that are essential for chemical synthesis and modification (Medici et al., 2001).

properties

Product Name

N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate

Molecular Formula

C26H42NO5-

Molecular Weight

448.6 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/p-1/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1

InChI Key

GHCZAUBVMUEKKP-XROMFQGDSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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